molecular formula C14H11N3O4S B14165737 1H-Pyrrolo[2,3-b]pyridine, 3-methyl-5-nitro-1-(phenylsulfonyl)-

1H-Pyrrolo[2,3-b]pyridine, 3-methyl-5-nitro-1-(phenylsulfonyl)-

Cat. No.: B14165737
M. Wt: 317.32 g/mol
InChI Key: HCASNSHIGXZOPH-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 3-methyl-5-nitro-1-(phenylsulfonyl)- is a complex organic compound that belongs to the class of pyrrolopyridines This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrrole ring, with additional functional groups such as a methyl group, a nitro group, and a phenylsulfonyl group

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 3-methyl-5-nitro-1-(phenylsulfonyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes under specific conditions . The reaction conditions often include heating the mixture to around 50°C to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine, 3-methyl-5-nitro-1-(phenylsulfonyl)- undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and hydrogen gas for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 3-methyl-5-nitro-1-(phenylsulfonyl)- involves its interaction with specific molecular targets, such as FGFRs. Upon binding to these receptors, the compound inhibits their activity, leading to the disruption of downstream signaling pathways involved in cell proliferation, migration, and survival . This inhibition can result in the suppression of tumor growth and metastasis in cancer cells.

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine, 3-methyl-5-nitro-1-(phenylsulfonyl)- can be compared with other pyrrolopyridine derivatives, such as:

The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 3-methyl-5-nitro-1-(phenylsulfonyl)- lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(benzenesulfonyl)-3-methyl-5-nitropyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S/c1-10-9-16(22(20,21)12-5-3-2-4-6-12)14-13(10)7-11(8-15-14)17(18)19/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCASNSHIGXZOPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=C1C=C(C=N2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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